

Spectroscopic Profile of 4-Acetyl-4-phenylpiperidine Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 4-Acetyl-4-phenylpiperidine
hydrochloride

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Acetyl-4-phenylpiperidine hydrochloride**, a key intermediate in pharmaceutical research and development. The information is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Executive Summary

4-Acetyl-4-phenylpiperidine hydrochloride is a versatile building block in the synthesis of various biologically active compounds. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in drug discovery and manufacturing processes. This document presents a detailed compilation of its ^1H NMR, ^{13}C NMR, IR, and MS data, supported by experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **4-Acetyl-4-phenylpiperidine hydrochloride**.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not available in search results			

Solvent: DMSO-d₆[\[1\]](#)

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment
Data not available in search results	

Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands

Wavenumber (cm ⁻¹)	Interpretation
Data not available in search results	

Mass Spectrometry (MS) Data

The mass spectrometry data presented below is for the free base, 4-Acetyl-4-phenylpiperidine, as data for the hydrochloride salt was not explicitly available in the searched literature. The fragmentation pattern of the hydrochloride salt under typical GC-MS conditions is expected to be very similar, if not identical, to the free base after in-source fragmentation.

Table 4: Mass Spectrometry Fragmentation Data (for 4-Acetyl-4-phenylpiperidine)

m/z	Interpretation
203	$[M]^+$ (Molecular Ion) ^[2]
160	$[M-CH_3CO]^+$
56	
43	$[CH_3CO]^+$
42	

Experimental Protocols

The following methodologies describe the general procedures for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **4-Acetyl-4-phenylpiperidine hydrochloride** was prepared by dissolving the sample in deuterated dimethyl sulfoxide (DMSO-d₆).^[1] For hydrochloride salts, it is crucial to use a solvent that can solubilize the salt form and is compatible with NMR analysis. The sample solution is then transferred to a 5 mm NMR tube. It is important to ensure the solution is free of particulate matter, which can be achieved by filtering the sample through a small plug of glass wool in a Pasteur pipette. The NMR spectra are typically recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H NMR). For hydrochloride salts, slight shifts in the proton signals, particularly those near the protonated nitrogen, are expected compared to the free base.

Infrared (IR) Spectroscopy

The infrared spectrum of solid **4-Acetyl-4-phenylpiperidine hydrochloride** can be obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the crystalline solid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Pressure is applied to ensure good contact between the sample and the crystal surface. The IR spectrum is then recorded over a typical range of 4000-400 cm⁻¹. Alternatively, the KBr pellet method can be used, where a small amount of the sample is intimately mixed with dry potassium bromide powder and pressed into a thin, transparent pellet.

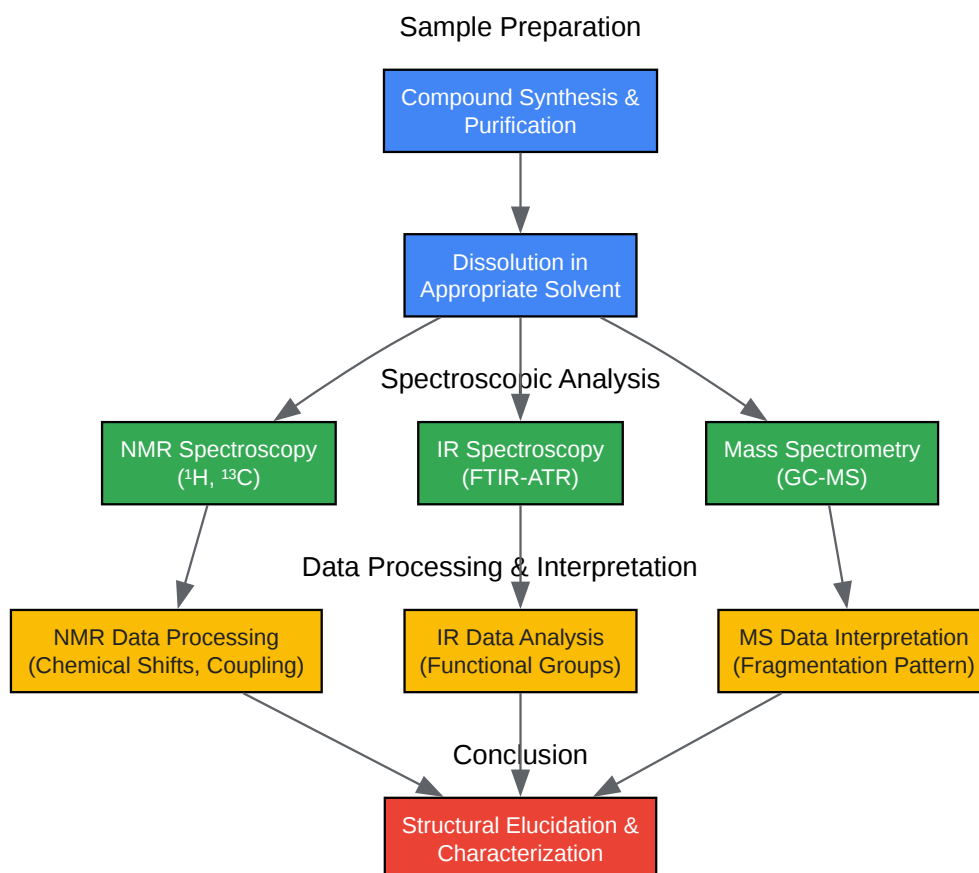
Mass Spectrometry (MS)

For the analysis of piperidine analogues like 4-Acetyl-4-phenylpiperidine, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. The sample is typically dissolved in a suitable organic solvent and injected into the GC. The GC separates the components of the sample before they enter the mass spectrometer. For a hydrochloride salt, the compound may undergo in-source dehydrochlorination and fragmentation. Electron ionization (EI) is a standard method for generating ions, which are then separated based on their mass-to-charge ratio (m/z). A typical GC-MS protocol for piperidine derivatives might involve an injection volume of 1 μL , with the injector temperature set to 250°C and a helium carrier gas flow of 1 mL/min. The mass spectrometer would then scan a mass range of, for example, 40-500 amu.

Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Acetyl-4-phenylpiperidine hydrochloride**.

General Spectroscopic Analysis Workflow



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